molecular formula C14H18N6O.HCl B600878 trans-Abacavir Hydrochloride CAS No. 267668-71-3

trans-Abacavir Hydrochloride

Cat. No. B600878
M. Wt: 359.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-Abacavir Hydrochloride is the trans-isomer of Abacavir . Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . It is a synthetic carbocyclic nucleoside and is the enantiomer with 1S, 4R absolute configuration on the cyclopentene ring .


Synthesis Analysis

The synthesis of Abacavir involves the reaction of a compound with cyclopropyl amine . The known syntheses are quite long, requiring a protection/deprotection sequence .


Molecular Structure Analysis

The molecular structure of Abacavir has been investigated using DFT/B3LYP with 6-31G(d,p) as a basis set . The calculated molecular geometry has been compared with available X-ray data of Abacavir .


Chemical Reactions Analysis

Abacavir has been associated with several adverse effects including hepatotoxicity, lactic acidosis, and a hypersensitivity reaction . Hypersensitivity reactions to Abacavir have been known to occur in about 4% of patients treated with the drug .


Physical And Chemical Properties Analysis

Trans-Abacavir Hydrochloride has a molecular weight of 322.79326 and a molecular formula of C14H19ClN6O . It is a substance used for research, analysis, and scientific education .

Scientific Research Applications

Pharmacogenetics and Personalized Medicine

  • Hypersensitivity Reaction and HLA-B*57:01 Screening : Studies show that abacavir, an effective treatment for HIV, can cause hypersensitivity reactions (HSR), which are linked to the HLA-B57:01 allele. HLA-B57:01 screening is recommended before abacavir treatment to prevent HSR, showcasing a successful example of pharmacogenetics in personalized medicine (Guo et al., 2013).

Pharmacodynamics and Pharmacokinetics

  • Antiviral Effects : Abacavir shows significant antiretroviral effects, with studies indicating its ability to suppress HIV-1 replication effectively. These studies highlight the drug's pharmacodynamics in various therapeutic contexts (Drusano et al., 2002).
  • Absorption and Metabolism : The pharmacokinetic profile of abacavir, including absorption rates, bioavailability, and metabolism, has been extensively studied, providing critical insights into its function and usage in HIV treatment (Yuen et al., 2008).

Role in Combination Therapies

  • Use in Antiretroviral Therapy Regimens : Abacavir is often used in combination with other antiretroviral drugs, like lamivudine and zidovudine, for treating HIV. Its flexibility in dosing patterns and pill count reduction when combined with other drugs is a significant advantage (Barbarino et al., 2014).

Genetic and Immune Response Associations

  • HLA-B*5701 and Hypersensitivity : The HLA-B*5701 allele has been closely associated with abacavir hypersensitivity, a critical factor in the drug's safety profile and patient selection (Ma et al., 2010).

Special Population Considerations

  • Renal Function and Pharmacokinetics : The pharmacokinetics of abacavir in patients with impaired renal function have been studied, indicating that dosage adjustments may not be necessary for such patients (Izzedine et al., 2001).

Drug Metabolism and Potential Toxicity

  • Aldehyde Metabolites and Toxicity : The metabolism of abacavir into aldehyde metabolites has been studied to understand its potential role in drug-induced toxicity. This research provides insights into the mechanisms behind adverse reactions and the development of biomarkers for monitoring abacavir exposure (Charneira et al., 2011).

Safety And Hazards

Abacavir may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects, causing cancer, and damaging the unborn child . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOPHSMRJNHHG-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746902
Record name {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride

CAS RN

267668-71-3
Record name {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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